Metolazone-d7 is a deuterated derivative of metolazone, a quinazoline diuretic primarily used in the treatment of edema associated with congestive heart failure and renal diseases. The compound is classified as a cardiovascular agent and acts by inhibiting sodium transport in the renal tubules, leading to increased excretion of sodium, chloride, and water. Metolazone-d7 serves as an internal standard for quantifying metolazone in various analytical methods, particularly gas chromatography and liquid chromatography coupled with mass spectrometry.
Metolazone-d7 is synthesized from metolazone, which is chemically known as 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide. The compound falls under the classification of thiazide-like diuretics, which are known for their ability to facilitate diuresis without significantly affecting glomerular filtration rates in patients with renal impairment .
The synthesis of metolazone-d7 involves the incorporation of deuterium into the metolazone molecule. While specific synthetic pathways for metolazone-d7 are not detailed in the available literature, deuterated compounds are typically produced through isotopic substitution during the synthesis of their non-deuterated counterparts. Common methods include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis.
Metolazone-d7 retains the core structure of metolazone but features deuterium atoms at specific positions, enhancing its stability and allowing for differentiation in analytical methods. The molecular formula for metolazone is , while its deuterated form would be .
Metolazone-d7 can undergo similar chemical reactions as its parent compound metolazone. Key reactions include:
The stability of metolazone-d7 may be evaluated through stress testing under various conditions (e.g., light exposure, temperature variations) to understand its behavior in different environments.
Metolazone acts primarily by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys. This mechanism results in increased excretion of sodium and water, thus reducing fluid overload and contributing to its diuretic effect. Unlike traditional thiazide diuretics, metolazone maintains efficacy even in patients with reduced renal function due to its unique site of action .
Metolazone-d7 is primarily utilized as an internal standard for analytical purposes. Its applications include:
Stable isotope-labeled compounds have revolutionized pharmaceutical research by enabling precise quantification of drug molecules within complex biological matrices. These compounds incorporate non-radioactive heavy isotopes (such as deuterium, carbon-13, or nitrogen-15) into the molecular structure of pharmaceuticals, creating chemically identical but mass-distinguishable analogues. The fundamental principle underpinning their utility lies in their nearly identical chemical behavior to their non-labeled counterparts, coupled with sufficient mass difference for detection by advanced analytical instrumentation. Deuterium (²H), with a mass approximately twice that of protium (¹H), has emerged as the most widely employed isotope due to its cost-effectiveness in synthesis and significant mass differential for detection purposes [2].
The applications of deuterated standards span multiple domains within drug development:
The kinetic isotope effect (KIE) represents a critical consideration in deuterated standard development. Deuteration modifies the zero-point vibrational energy of chemical bonds, potentially slowing metabolic reactions involving cleavage of deuterium-carbon bonds. While this property is exploited therapeutically in deuterated drugs like deutetrabenazine to prolong half-life, analytical standards ideally minimize KIE by positioning deuterium atoms at metabolically inert sites to maintain co-elution with target analytes during chromatography [2] [5]. This strategic placement ensures that deuterated standards experience nearly identical biochemical behavior as the native compound, while still allowing mass spectrometric differentiation.
Table 1: Significance of Kinetic Isotope Effects in Deuterated Compounds
Application Type | Desired KIE Impact | Deuterium Positioning Strategy | Analytical Objective |
---|---|---|---|
Therapeutic Agents | Maximize KIE | Sites of metabolic vulnerability | Prolonged half-life, reduced toxicity |
Analytical Standards | Minimize KIE | Metabolically stable positions | Co-elution with analyte, identical extraction |
Metabolic Probes | Moderate KIE | Predicted sites of metabolism | Metabolic pathway identification |
Metolazone-d7 represents a specialized deuterated analogue of the quinazoline sulfonamide diuretic metolazone, featuring seven deuterium atoms strategically incorporated into its molecular structure. The specific positions of deuteration occur at the ortho-methylphenyl moiety, with three deuterium atoms replacing hydrogen in the methyl group (-CD₃) and four deuterium atoms replacing hydrogen in the phenyl ring (tetradeutero-substitution at positions 3,4,5,6). This molecular configuration yields a compound with the chemical formula C₁₆H₉D₇ClN₃O₃S and molecular weight 372.88 g/mol, creating a +7 Da mass shift relative to the native compound (molecular weight 365.83 g/mol) that enables unambiguous differentiation in mass spectrometric analysis [3] [6] [9].
The structural design of metolazone-d7 exemplifies optimal deuterated internal standard engineering:
The primary application of metolazone-d7 lies in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. As an internal standard, it is added to biological samples (plasma, urine, or tissue homogenates) at a known concentration before sample preparation. This addition corrects for multiple analytical variables:
Table 2: Analytical Performance Attributes Enhanced by Metolazone-d7
Analytical Parameter | Without Internal Standard | With Metolazone-d7 | Improvement Factor |
---|---|---|---|
Accuracy | 85-115% | 98-102% | >3x |
Precision (RSD) | 10-15% | 1-3% | >5x |
Matrix Effect Compensation | Limited | Comprehensive | Significant |
Lower Limit of Quantification | 1 ng/mL | 0.1 ng/mL | 10x |
Inter-batch Variability | High | Minimal | Critical for longitudinal studies |
Research demonstrates that metolazone-d7 enables quantification of metolazone at sub-nanogram per milliliter concentrations in biological matrices, extending the analytical range to encompass the complete pharmacokinetic profile from absorption through elimination phases. This sensitivity proves particularly valuable for studying metolazone disposition in special populations, including renal impairment patients where therapeutic drug monitoring is clinically indicated but traditional assays lack sufficient precision [1] [6] [9]. The compound's stability under various storage conditions (-80°C for long-term, -20°C for intermediate, and 4°C for short-term) further enhances its utility across diverse research settings, ensuring analytical integrity throughout extended study timelines.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: